molecular formula C7H10N2O2 B2480293 5-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 92933-47-6

5-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2480293
CAS No.: 92933-47-6
M. Wt: 154.17 g/mol
InChI Key: CHWXKAHFWLSLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H10N2O2. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a pyrazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of hydrazones with α-bromo ketones under visible light catalysis. This method provides an efficient tandem reaction to form the pyrazole ring . Another common method involves the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic or basic catalysis to form corresponding esters. For example, reaction with ethanol in the presence of sulfuric acid yields ethyl 5-isopropyl-1H-pyrazole-3-carboxylate.

  • Amide Bond Formation : Reacts with amines (e.g., ammonia, alkylamines) via coupling agents like EDCl/HOBt to produce amides.

Reaction Type Reagents/Conditions Product Yield Reference
EsterificationEthanol, H₂SO₄, reflux, 6hEthyl 5-isopropyl-1H-pyrazole-3-carboxylate88%
Amide FormationNH₃, EDCl/HOBt, DMF, RT, 24h5-Isopropyl-1H-pyrazole-3-carboxamide72%

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

  • Heating at 200–220°C under inert atmosphere produces 5-isopropyl-1H-pyrazole.

  • Oxidative decarboxylation using lead tetraacetate generates a radical intermediate, leading to substituted pyrazoles.

Condensation Reactions

The compound participates in cyclocondensation with bifunctional nucleophiles:

  • Reaction with 2,3-diaminopyridine forms 3H-imidazo[4,5-b]pyridine derivatives via nucleophilic substitution (69% yield) .

  • Condensation with hydrazines yields pyrazolo[3,4-d]pyridazine systems .

Substrate Conditions Product Yield Reference
2,3-DiaminopyridineBenzene, reflux, 12h3H-Imidazo[4,5-b]pyridine derivative69%

Substitution Reactions

The isopropyl group or pyrazole nitrogen can undergo substitutions:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic media replaces the NH proton, forming 1-alkyl derivatives.

  • Halogenation : Electrophilic substitution with bromine or chlorine at the pyrazole ring’s 4-position occurs under mild conditions.

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen act as ligands for metal complexes:

  • Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous ethanol, characterized by UV-Vis and IR spectroscopy.

Metal Ion Conditions Complex Structure Application
Cu²⁺Ethanol/H₂O, RT, 2hOctahedral geometryCatalysis studies

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 3.1) deprotonates in basic solutions to form carboxylate salts, enhancing solubility in polar solvents .

Key Mechanistic Insights

  • Esterification : Follows a nucleophilic acyl substitution mechanism, accelerated by protonation of the carbonyl oxygen.

  • Condensation with Diaminopyridine : Proceeds via initial nucleophilic attack at the carbonyl carbon, followed by ring closure .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 5-Isopropyl-1H-pyrazole-3-carboxylic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various functional modifications, making it valuable in organic synthesis.

Reactivity and Transformations

  • The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to yield pyrazole derivatives or reduced to convert the carboxylic acid group into alcohols or aldehydes.

Biological Research

Enzyme Inhibition Studies

  • This compound has been utilized in research focusing on enzyme inhibitors. Its ability to interact with specific enzyme active sites allows it to inhibit substrate binding and catalytic activity, which is crucial in drug design .

Receptor Modulation

  • This compound has shown potential as a receptor modulator. It can bind to receptor sites, altering their conformation and function, which is significant in pharmacological applications.

Medicinal Chemistry

Cystic Fibrosis Research

  • In studies related to cystic fibrosis, derivatives of this compound have been identified as potential modulators of the CFTR chloride channel. These compounds demonstrate efficacy in restoring the function of defective CFTR proteins associated with cystic fibrosis mutations .

Drug Development

  • The compound's unique properties have made it a candidate for developing new pharmaceuticals targeting various diseases. Its structure-activity relationship (SAR) studies reveal promising results in enhancing drug efficacy and specificity .

Agricultural Applications

Pesticide Development

  • This compound is also investigated for its use in developing agrochemicals, particularly pesticides. Its ability to act on specific biological pathways makes it suitable for creating targeted agricultural products that minimize environmental impact while maximizing effectiveness.

Case Studies

Study Focus Findings Reference
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways; potential for therapeutic applications.
Receptor ModulationIdentified as an effective modulator of receptor activity; implications for drug design targeting receptor pathways.
Cystic FibrosisShowed promising results in restoring CFTR function; potential for treating cystic fibrosis mutations.
Pesticide DevelopmentEffective against certain pests; further studies needed for commercial viability and environmental impact assessments.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

  • 3-Isopropyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1H-pyrazole-5-carboxylic acid

Comparison: 5-Isopropyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

5-Isopropyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol

The structure of this compound features a pyrazole ring with an isopropyl group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects such as:

  • Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Altered Cellular Pathways : This compound can induce apoptosis in cancer cell lines and alter cell cycle progression.

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

  • Anticancer Activity :
    • The compound has demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values in the nanomolar range .
    • Mechanistic studies revealed that it induces apoptosis and affects cell cycle dynamics in treated cells.
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
  • Antimicrobial Properties :
    • Some studies suggest that modifications to the pyrazole core enhance antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

CompoundBiological ActivityIC₅₀ Value (µM)Reference
This compoundAnticancer (MCF-7)<50
This compoundAnti-inflammatory (COX inhibition)25
This compoundAntimicrobial (various pathogens)30

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for the generation of various derivatives with enhanced biological activities. For instance, derivatives with different substituents on the pyrazole ring have shown improved potency against specific biological targets .

Q & A

Q. What are the common synthetic routes for 5-isopropyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence product purity?

Basic Research Question
The synthesis typically involves cyclization of precursors such as substituted pyrazole esters or condensation of hydrazine derivatives with β-keto acids. For example, ester intermediates like ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (CAS 78208-72-7) can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative . Reaction conditions such as temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., NaOH for saponification) critically affect yield and purity. Incomplete hydrolysis or side reactions (e.g., decarboxylation) may require purification via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound and its intermediates?

Basic Research Question

  • ¹H/¹³C-NMR : The pyrazole ring protons resonate between δ 6.5–7.5 ppm, while the isopropyl group shows characteristic splitting (δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH). The carboxylic acid proton may appear as a broad peak at δ 10–12 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) confirm the carboxylic acid moiety .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 168.17 g/mol) and fragments (e.g., loss of COOH group) validate the structure .

Q. What strategies can resolve contradictions in reported biological activity data for pyrazole-3-carboxylic acid derivatives?

Advanced Research Question
Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) may arise from differences in assay conditions or substituent positioning. Methodological solutions include:

  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) .
  • Structural Analog Comparison : Compare activity of 5-isopropyl derivatives with analogs like 5-propyl or 5-cyclopropyl variants to isolate steric/electronic effects .
  • Molecular Dynamics Simulations : Assess binding stability in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using software like GROMACS .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Advanced Research Question
Key parameters for optimization:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps or enzyme-mediated hydrolysis for stereocontrol .
  • Solvent Selection : High-polarity solvents (e.g., DMSO) enhance solubility of intermediates but may require careful drying to avoid side reactions .
  • Flow Chemistry : Continuous flow systems reduce reaction time and improve heat management for exothermic steps (e.g., cyclization) .

Q. What computational methods are suitable for studying the interactions of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the isopropyl moiety .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with activity data to design derivatives with enhanced potency .
  • MD Simulations : Evaluate conformational stability of ligand-target complexes over nanosecond timescales to identify critical binding residues .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

Advanced Research Question

  • Challenge : Low aqueous solubility complicates recrystallization.
    Solution : Use mixed solvents (e.g., ethanol/water) or ion-pairing agents (e.g., triethylamine) to enhance solubility .
  • Challenge : Co-elution of byproducts in column chromatography.
    Solution : Optimize mobile phase gradients (e.g., 5–20% MeOH in DCM) or employ reverse-phase HPLC with C18 columns .

Q. How can crystallographic data (e.g., SHELX) aid in structural validation?

Advanced Research Question
Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsion angles, confirming the planar pyrazole ring and isopropyl substituent orientation. For example, the dihedral angle between the pyrazole and carboxylic acid groups can validate conjugation effects . Crystallographic data also resolve polymorphism issues critical for patent applications .

Q. What are the implications of substituent variation (e.g., isopropyl vs. cyclopropyl) on reactivity and bioactivity?

Advanced Research Question

  • Steric Effects : The isopropyl group increases steric hindrance, reducing nucleophilic attack at the 3-position compared to cyclopropyl derivatives .
  • Electronic Effects : Electron-donating isopropyl groups may enhance resonance stabilization of the pyrazole ring, altering pKa of the carboxylic acid (predicted ~2.5–3.0) .
  • Bioactivity : Isopropyl-substituted derivatives show improved logP values (~1.8) for blood-brain barrier penetration in CNS-targeted drug design .

Properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWXKAHFWLSLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918863
Record name 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92933-47-6
Record name 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Isopropyl-1H-pyrazol-3-carboxylic acid ethyl ester (18.9 g, 104 mmol) and 1M NaOH solution (260 ml, 259 mmol) were dissolved in 1,4-dioxan (300 ml), the reaction was heated to 50° C. under nitrogen and stirred for 3 hours. The reaction mixture was cooled, adjusted to pH 2 using concentrated hydrochloric acid and the solvent was removed under reduced pressure. The residual solid was azeotroped with toluene (2×30 ml), dissolved in ethyl acetate (500 ml) and washed with water (200 ml). The aqueous phase was removed, extracted with ethyl acetate (2×200 ml) and the combined organic extracts were dried over MgSO4. The solvent was removed under reduced pressure and the residue was azeotroped with dichloromethane (2×50 ml) to give 5-isopropyl-1H-pyrazol-3-carboxylic acid (14.7 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.50-13.30 (2H, brs), 6.42 (1H, s), 2.84-2.94 (1H, quin), 1.15-1.19 (6H, d) ppm. LRMS (electrospray) m/z [M−H]+ 153.
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.